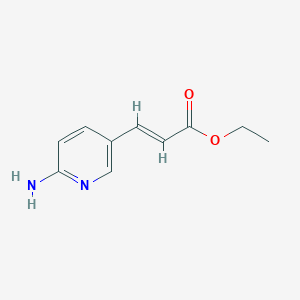

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLHWGSBMOMMOD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590312 | |

| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227963-57-7 | |

| Record name | Ethyl (2E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester. The document details the compound's chemical properties, a robust synthesis protocol, and an in-depth analysis of its expected spectroscopic characteristics. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pyridine-based compounds in medicinal chemistry and materials science.

Compound Identification

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 227963-57-7 |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol |

Synthesis Protocol: Heck Reaction

The synthesis of the (E)-isomer of this compound is efficiently achieved via a Palladium-catalyzed Heck reaction. This well-established cross-coupling method provides a reliable route to the target compound.

Experimental Workflow

Caption: Synthesis workflow for (E)-3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester.

Detailed Methodology

To a solution of 5-bromopyridin-2-amine (0.568 g) in N,N-dimethylformamide (6 mL) is added ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g). The reaction mixture is stirred at 100 °C for 6 hours. After cooling, an aqueous saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the title compound.[1]

-

Yield: 82% (0.520 g)[1]

Structural Elucidation via Spectroscopy

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound.

| Technique | Expected m/z | Interpretation |

| LC/MS | 193.1 | [M+H]⁺ |

This observed mass-to-charge ratio corresponds to the protonated molecule of this compound, confirming the successful synthesis of a compound with the correct molecular weight.[1]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the specific arrangement of hydrogen atoms in the molecule. The predicted chemical shifts (δ) and coupling constants (J) are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.2-1.4 | triplet | ~7.1 |

| -CH₂- (ethyl) | 4.1-4.3 | quartet | ~7.1 |

| -NH₂ | 4.5-5.5 | broad singlet | - |

| Vinylic H (α to C=O) | 6.2-6.5 | doublet | ~16.0 (trans) |

| Pyridine H-5 | 6.5-6.7 | doublet | ~8.5 |

| Vinylic H (β to C=O) | 7.5-7.7 | doublet | ~16.0 (trans) |

| Pyridine H-4 | 7.6-7.8 | doublet of doublets | ~8.5, ~2.5 |

| Pyridine H-2 | 8.1-8.3 | doublet | ~2.5 |

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~60 |

| Pyridine C-5 | ~108 |

| Vinylic C (α to C=O) | ~118 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~138 |

| Vinylic C (β to C=O) | ~142 |

| Pyridine C-2 | ~148 |

| Pyridine C-6 | ~158 |

| C=O (ester) | ~166 |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3450-3250 | Medium (two bands for primary amine) |

| C-H Stretch (aromatic/vinylic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 2980-2850 | Medium |

| C=O Stretch (ester) | 1725-1705 | Strong |

| C=C Stretch (alkene) | 1650-1630 | Medium |

| C=C/C=N Stretch (pyridine ring) | 1600-1450 | Medium to Strong |

| N-H Bend (amine) | 1640-1560 | Medium |

| C-O Stretch (ester) | 1250-1150 | Strong |

Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not extensively documented, the aminopyridine scaffold is a known pharmacophore in numerous biologically active compounds. Aminopyridines are recognized for their ability to interact with a variety of biological targets, including kinases and ion channels. Further research is warranted to explore the potential biological activities and associated signaling pathways of this compound.

Logical Relationship of Structural Features to Potential Activity

Caption: Relationship between structural motifs and potential biological activities.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The provided experimental protocol for the Heck reaction offers a reliable method for its preparation. The summarized chemical and predicted spectroscopic data serve as a valuable reference for its characterization. The structural motifs present in this molecule suggest potential for biological activity, warranting further investigation by researchers in the field of drug discovery and development.

References

CAS 227963-57-7 physical and chemical properties

An In-depth Technical Guide to CAS 227963-57-7

Disclaimer: There is conflicting information in public databases regarding the chemical identity of CAS 227963-57-7. This guide addresses the two primary substances associated with this CAS number: a small molecule, Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate , and a complex polymer, 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone . A third polymeric substance, mentioned in the user prompt, will also be discussed. Researchers should verify the identity of their substance from the supplier's technical data sheet.

Part 1: Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

This small molecule is listed by several chemical suppliers under CAS 227963-57-7. It is a substituted aminopyridine derivative, a class of compounds with known biological activities.

Physical and Chemical Properties

The following table summarizes the available, though largely predicted, physical and chemical properties of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ | - |

| Molecular Weight | 271.11 g/mol | - |

| Melting Point | 142.8-142.9 °C | Predicted |

| Boiling Point | 356.6 ± 32.0 °C | Predicted |

| Density | 1.183 g/cm³ | Predicted |

| pKa | 5.10 ± 0.13 | Predicted |

Experimental Protocols

Synthesis of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate

A common synthetic route involves a Heck coupling reaction between 2-amino-5-bromopyridine and ethyl acrylate.

-

Reactants: 2-amino-5-bromopyridine, ethyl acrylate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

-

Solvent: A suitable organic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure: The reactants are combined in the solvent and heated under an inert atmosphere. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate and purify the product, typically involving extraction and chromatography.

Biological Activity and Signaling Pathways

While specific biological data for Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate is limited, the aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]

The biological activities of aminopyridine derivatives often stem from their ability to interact with various biological targets, such as enzymes and receptors. For instance, some aminopyridine derivatives have been shown to act as inhibitors of kinases, which are key regulators of cellular signaling pathways.[2]

Part 2: Polymeric Substances

The CAS number 227963-57-7 is also associated with complex polymers. The information below pertains to the polymer identified by PubChem and a similar polymer mentioned in the user prompt.

Substance A: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone

This substance, identified by PubChem, is a terpolymer of three distinct monomers:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

N-vinylcaprolactam (NVCL)

-

N-vinylpyrrolidone (NVP)

Physical and Chemical Properties

The properties of this polymer are dependent on the ratio of the monomers and the molecular weight. Generally, copolymers containing these monomers exhibit stimuli-responsive behavior, particularly to temperature and pH, due to the presence of the DMAEMA and NVCL units.[3][4]

| Property | General Characteristics |

| Appearance | Typically a white to off-white powder or solid. |

| Solubility | Soluble in certain organic solvents and can exhibit temperature-dependent solubility in aqueous solutions (thermoresponsive). |

| Glass Transition Temperature (Tg) | Dependent on the specific composition and molecular weight. |

Experimental Protocols

Synthesis of DMAEMA/NVCL/NVP Terpolymer

These types of terpolymers are typically synthesized via free-radical polymerization.

-

Monomers: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), N-vinylcaprolactam (NVCL), and N-vinylpyrrolidone (NVP).

-

Initiator: A free-radical initiator such as azobisisobutyronitrile (AIBN) or a peroxide.

-

Solvent: An appropriate organic solvent like dioxane or toluene.

-

Procedure: The monomers and initiator are dissolved in the solvent and the mixture is heated under an inert atmosphere to initiate polymerization. The reaction is allowed to proceed for a specified time to achieve the desired molecular weight and conversion. The resulting polymer is then isolated by precipitation in a non-solvent and dried.

Biomedical Applications

Copolymers containing DMAEMA, NVCL, and NVP are of significant interest for biomedical applications, particularly in drug delivery.[3][5]

-

Stimuli-Responsive Drug Delivery: The thermo- and pH-responsive nature of these polymers allows for the design of "smart" drug delivery systems. For example, a drug can be encapsulated within a nanoparticle made from this polymer and released in response to changes in temperature or pH at a specific site in the body, such as a tumor microenvironment.[6]

-

Biocompatibility: Polymers based on NVP and NVCL are generally considered to have good biocompatibility.[3]

Substance B: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and (1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate

This polymer, mentioned in the user prompt, is a terpolymer of:

-

2-(Dimethylamino)ethyl methacrylate (DMAEMA)

-

N-vinylpyrrolidone (NVP)

-

(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl) 2-propenoate (a fluorinated acrylate)

Physical and Chemical Properties

The inclusion of a highly fluorinated monomer significantly impacts the polymer's properties.

| Property | General Characteristics |

| Appearance | Likely a solid or waxy material. |

| Solubility | Expected to have low solubility in water and many organic solvents. The fluorinated component imparts hydrophobic and oleophobic (oil-repellent) properties. |

| Surface Properties | Forms films with low surface energy, leading to water and oil repellency.[7] |

Experimental Protocols

Synthesis of Fluorinated Acrylate Copolymers

The synthesis would be similar to the previously described free-radical polymerization, with the inclusion of the fluorinated acrylate monomer. The choice of solvent would be critical to ensure all monomers are soluble.

Applications

The primary applications for such fluorinated polymers are in coatings and surface treatments where water and oil repellency are desired. In a biomedical context, these materials could potentially be used for creating anti-fouling surfaces on medical devices to prevent the adhesion of proteins and cells. The DMAEMA component could also provide a means for surface modification or imparting a pH-responsive character.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

Core Compound Identity and Properties

Introduction: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, specifically the (E)-isomer, is a heterocyclic compound with the chemical formula C10H12N2O2.[1][2][3] Its structure, featuring a pyridine ring, an amino group, and an acrylic acid ethyl ester moiety, makes it a subject of interest in medicinal chemistry and drug discovery. The presence of these functional groups suggests its potential as a versatile scaffold for the synthesis of more complex, biologically active molecules. While extensive research on the specific biological activities of this core compound is not widely published, its role as a key intermediate in the synthesis of various derivatives with demonstrated pharmacological properties is evident. This guide aims to synthesize the available information on this compound and its close analogs to provide a comprehensive overview for researchers and drug development professionals.

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Name | (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate | [1][2] |

| CAS Number | 227963-57-7 | [1][2][3][4] |

| Molecular Formula | C10H12N2O2 | [1][2][3][4] |

| Molecular Weight | 192.22 g/mol | [2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Experimental Protocols

The primary documented role of this compound is as a chemical intermediate. A common synthetic route involves a Heck coupling reaction.

Experimental Protocol: Synthesis via Heck Coupling

A documented synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves the reaction of 5-bromopyridin-2-amine with ethyl acrylate.[4]

-

Reactants:

-

5-bromopyridin-2-amine

-

Ethyl acrylate

-

Triethylamine

-

Dichloro di(tri(o-tolylphosphine))palladium(II) (Palladium catalyst)

-

Dimethylformamide (DMF) (Solvent)

-

-

Procedure:

-

A solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) is prepared.

-

Ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichloro di(tri(o-tolylphosphine))palladium (0.262 g) are added to the solution.

-

The mixture is stirred at 100°C for 6 hours.

-

Following the reaction, an aqueous saturated sodium bicarbonate solution is added.

-

The mixture is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (using a hexane/ethyl acetate eluent) to yield the final product.[4]

-

-

Yield: 82%[4]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate.

Potential Biological Activities (Inferred from Derivatives)

While direct studies on the biological activity of this compound are limited, the "6-aminopyridin-3-yl" moiety is present in compounds with significant biological effects. This suggests that the core compound could serve as a valuable scaffold for developing new therapeutic agents.

1. Myeloperoxidase (MPO) Inhibition:

A structurally related compound, 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea , has been identified as a potent and irreversible inhibitor of myeloperoxidase (MPO).[5] MPO is an enzyme linked to oxidative stress and inflammation in various diseases, including cardiovascular conditions.[5] The aminopyridine component of this inhibitor is crucial for its activity. This suggests that derivatives of this compound could be explored for MPO inhibitory potential.

Hypothesized MPO Inhibition Pathway:

Caption: Potential mechanism of action for 6-aminopyridin-3-yl derivatives as MPO inhibitors.

2. Antibacterial Activity:

Derivatives of pyridine are widely recognized for their antibacterial properties.[6] For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria.[6] While the core compound in this guide is a 6-amino substituted pyridine, the general activity of pyridine-containing molecules suggests that derivatives of this compound could be synthesized and screened for antibacterial effects.

3. Anticancer Activity:

Pyridine derivatives are also investigated as potential anticancer agents.[7] For example, some 2-amino-3-cyanopyridine derivatives have shown cytotoxic effects against various human tumor cell lines.[7] The aminopyridine scaffold is considered a valuable starting point for the design of new anticancer drugs.[7]

Summary and Future Directions

This compound is a well-characterized chemical intermediate with established synthetic protocols. While direct evidence of its biological activity is not extensively documented in publicly available literature, the recurring presence of the "6-aminopyridin-3-yl" scaffold in potent biological agents, such as MPO inhibitors, suggests significant potential.

Future research should focus on:

-

Direct Biological Screening: Evaluating the core compound for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

-

Derivative Synthesis: Utilizing the reactive amino and acrylate groups to generate a library of derivatives for structure-activity relationship (SAR) studies.

-

Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of novel derivatives.

This in-depth guide provides a foundation for researchers and professionals in drug development to understand the current knowledge surrounding this compound and to identify promising avenues for future investigation.

References

- 1. jiehuapharma.com [jiehuapharma.com]

- 2. (E)-Ethyl 3-(6-aminopyridin-3-yl)acrylate | 227963-57-7 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester as a Precursor in Bioactive Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a heterocyclic building block of significant interest in medicinal chemistry.[1] While not typically an active pharmaceutical ingredient itself, its unique structural features, including a pyridine ring and an acrylic acid ethyl ester moiety, make it a valuable precursor for synthesizing a diverse range of more complex, biologically active molecules.[1] This guide explores the role of this compound as a key intermediate, focusing on its application in the synthesis of potential therapeutic agents and outlining the mechanistic pathways of the resulting derivatives.

Introduction: A Versatile Chemical Scaffold

This compound, with the chemical formula C₁₀H₁₂N₂O₂, serves as a foundational component in the discovery of novel therapeutic agents.[1] Its pyridine core is a common feature in many bioactive molecules, and the acrylic acid functional group allows for a variety of chemical transformations.[1] These transformations include ester hydrolysis, amination reactions, and Michael additions, which enable the construction of diverse molecular libraries for drug discovery programs.[1]

The reactivity of the amino and acrylate groups makes this compound an ideal starting material for creating fused heterocyclic ring systems, such as 1,8-naphthyridine derivatives, which are prevalent in many biologically active compounds. Research has shown that derivatives of this and similar pyridine-acrylate systems are being explored for a range of therapeutic applications, including antimicrobial and anticancer agents.

Synthetic Utility and Workflow

The primary utility of this compound is as a starting material in multi-step synthetic pathways. A common application is in the synthesis of novel substituted dihydropyrimidinone (DHPM) and other heterocyclic derivatives.

General Synthetic Workflow

The synthesis of bioactive compounds from this precursor often involves a multi-component reaction, such as the Biginelli reaction or similar cyclocondensation reactions. A generalized workflow is as follows:

-

Reaction of the Precursor: this compound is reacted with an aldehyde and a urea or thiourea derivative.

-

Cyclization: This reaction proceeds via a cyclocondensation mechanism to form a dihydropyrimidinone ring system.

-

Purification and Characterization: The resulting product is then purified using techniques like column chromatography and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Below is a diagram illustrating this general synthetic workflow.

Caption: General synthetic workflow from the precursor to bioactive derivatives.

Mechanism of Action of Resulting Derivatives

While this compound itself does not have a defined mechanism of action, its derivatives have been shown to target various biological pathways. For instance, certain dihydropyrimidinone derivatives synthesized from this precursor have been investigated as potential L-type calcium channel blockers.

L-type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels crucial for regulating calcium influx into cells, which plays a vital role in processes like muscle contraction and neurotransmitter release. Blockade of these channels by small molecules can lead to vasodilation and a decrease in blood pressure, making them a target for cardiovascular drugs.

The proposed mechanism for these derivatives is the allosteric modulation of the L-type calcium channel. The molecule binds to a specific site on the channel protein, distinct from the calcium ion pore, inducing a conformational change that reduces the channel's opening probability and subsequent calcium influx.

The signaling pathway affected by this mechanism is illustrated below.

Caption: Signaling pathway of L-type calcium channel blockade by DHPM derivatives.

Quantitative Data

Quantitative data for the precursor itself is not available as it is an intermediate. However, studies on the resulting bioactive compounds provide insights into their potency. The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of dihydropyrimidinone derivatives against L-type calcium channels, illustrating the structure-activity relationship (SAR).

| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) |

| Derivative A | -CH₃ | -H | 550 |

| Derivative B | -CH₂CH₃ | -H | 320 |

| Derivative C | -CH₃ | -Cl | 150 |

| Derivative D | -CH₂CH₃ | -Cl | 85 |

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives are crucial for reproducibility.

General Synthesis of Dihydropyrimidinone Derivatives

A mixture of this compound (1 mmol), a substituted benzaldehyde (1 mmol), and urea (1.5 mmol) in ethanol (20 mL) is refluxed in the presence of a catalytic amount of hydrochloric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized to afford the pure dihydropyrimidinone derivative.

In Vitro Calcium Channel Blocking Assay (FLIPR Assay)

The potency of the synthesized compounds in blocking L-type calcium channels can be assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

Cell Culture: A suitable cell line endogenously expressing L-type calcium channels (e.g., HEK293 cells) is cultured in appropriate media.

-

Dye Loading: Cells are seeded in a 96-well plate and incubated with Fluo-4 AM dye, which loads into the cytoplasm.

-

Compound Addition: The synthesized derivatives at various concentrations are added to the wells.

-

Depolarization and Measurement: A depolarizing stimulus (e.g., high potassium solution) is added to open the voltage-gated calcium channels. The resulting influx of calcium binds to the dye, causing an increase in fluorescence, which is measured by the FLIPR instrument.

-

Data Analysis: The fluorescence intensity is proportional to the intracellular calcium concentration. The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its true potential is realized through its conversion into more complex heterocyclic structures that exhibit a range of biological activities. Understanding the synthetic pathways and the mechanisms of action of the resulting derivatives is essential for the rational design and development of new therapeutic agents. Further exploration of this scaffold is likely to yield novel drug candidates for various diseases.

References

Spectroscopic Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the compound 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester (CAS No. 227963-57-7). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a combination of available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and data from analogous structures.

Chemical Structure and Overview

Compound Name: this compound Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.21 g/mol Structure:

Figure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Parameter | Value | Source |

| Ionization Mode | ESI+ | [1] |

| m/z [M+H]⁺ | 193.1 | [1] |

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ is expected to show signals corresponding to the aromatic protons on the pyridine ring, the vinylic protons of the acrylate group, and the protons of the ethyl ester group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2' | ~8.2 | d | ~2.5 |

| H-4' | ~7.5 | dd | ~8.5, 2.5 |

| H-5' | ~6.5 | d | ~8.5 |

| -NH₂ | ~4.5 | br s | - |

| H-α (vinylic) | ~7.6 | d | ~16.0 |

| H-β (vinylic) | ~6.3 | d | ~16.0 |

| -OCH₂CH₃ | ~4.2 | q | ~7.1 |

| -OCH₂CH₃ | ~1.3 | t | ~7.1 |

Note: Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the -NH₂ protons may vary in chemical shift and intensity depending on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-6' | ~158 |

| C-2' | ~148 |

| C-4' | ~138 |

| C-5' | ~108 |

| C-3' | ~125 |

| C=O (ester) | ~166 |

| C-α (vinylic) | ~142 |

| C-β (vinylic) | ~120 |

| -OCH₂CH₃ | ~60 |

| -OCH₂CH₃ | ~14 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is predicted to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the α,β-unsaturated ester, and the C=C bonds of the alkene and aromatic ring.[2][3][4][5][6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | Medium |

| C-H stretch (aromatic & vinylic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (α,β-unsaturated ester) | 1730 - 1715 | Strong |

| C=C stretch (alkene) | 1640 - 1620 | Medium |

| N-H bend (primary amine) | 1650 - 1580 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-O stretch (ester) | 1300 - 1000 | Strong |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and experimental time.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

-

Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infusion: The sample solution is infused directly into the ion source or injected through an LC system.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. hnl17_sln.html [ursula.chem.yale.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Unveiling the Therapeutic Potential of Aminopyridine Acrylic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific, yet underexplored, class of these compounds: aminopyridine acrylic acid esters. While research on aminopyridine derivatives as a whole is extensive, particularly in the context of neurodegenerative diseases, the specific covalent linkage of an aminopyridine moiety with an acrylic acid ester presents a novel chemical space with potential for unique therapeutic applications. This document aims to consolidate the current, albeit limited, understanding of these compounds, their potential therapeutic targets, and the methodologies for their evaluation.

Potential Therapeutic Targets

Based on the broader family of aminopyridine derivatives, the primary and most investigated therapeutic target for aminopyridine acrylic acid esters is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This positions them as potential therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. Furthermore, preliminary evidence from related compounds suggests potential applications in oncology and infectious diseases.

Cholinesterase Inhibition in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive and memory deficits observed in patients.[1][2][3] AChE and BChE are enzymes responsible for the breakdown of ACh in the synaptic cleft.[1][2][3] By inhibiting these enzymes, the concentration and duration of action of ACh can be increased, thereby alleviating some of the symptoms of the disease. Aminopyridine-based compounds have shown promise as cholinesterase inhibitors.

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors.

Caption: Cholinergic signaling at the synapse and the inhibitory action of aminopyridine acrylic acid esters on acetylcholinesterase (AChE).

Anticancer and Antibacterial Potential

While less explored for aminopyridine acrylic acid esters specifically, the broader aminopyridine scaffold has been investigated for its anticancer and antibacterial properties. Some aminopyridine derivatives have shown cytotoxic effects against various cancer cell lines, and others have demonstrated inhibitory activity against bacterial growth. These findings suggest that aminopyridine acrylic acid esters could also be explored for these therapeutic applications.

Quantitative Data on Biological Activity

Currently, there is a notable scarcity of publicly available quantitative data (e.g., IC50 or MIC values) specifically for aminopyridine acrylic acid esters. The following table is provided as a template for organizing such data as it becomes available through future research.

Table 1: Cholinesterase Inhibitory Activity of Aminopyridine Derivatives

| Compound ID | Target | IC50 (µM) | Assay Conditions | Reference |

| Example A | hAChE | X.XX ± Y.YY | Ellman's method, 37°C, pH 8.0 | [Citation] |

| Example B | hBChE | A.AA ± B.BB | Ellman's method, 37°C, pH 8.0 | [Citation] |

| ... | ... | ... | ... | ... |

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase

Table 2: Anticancer Activity of Aminopyridine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Assay | Reference |

| Example C | MCF-7 | X.XX ± Y.YY | MTT Assay, 72h incubation | [Citation] |

| Example D | A549 | A.AA ± B.BB | MTT Assay, 72h incubation | [Citation] |

| ... | ... | ... | ... | ... |

Table 3: Antibacterial Activity of Aminopyridine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Method | Reference |

| Example E | S. aureus | XX | Broth microdilution | [Citation] |

| Example F | E. coli | AA | Broth microdilution | [Citation] |

| ... | ... | ... | ... | ... |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key experiments relevant to the evaluation of aminopyridine acrylic acid esters.

Synthesis of Aminopyridine Acrylic Acid Esters

A general method for the synthesis of aminopyridine acrylic acid esters would typically involve the esterification of an aminopyridine derivative with acrylic acid or one of its activated forms.

Experimental Workflow: Synthesis

Caption: A generalized workflow for the synthesis and purification of aminopyridine acrylic acid esters.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE and BChE activity.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.

-

Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution in buffer.

-

AChE or BChE enzyme solution in buffer.

-

Test compound (aminopyridine acrylic acid ester) solutions at various concentrations.

-

-

Assay Procedure (96-well plate):

-

Add buffer, DTNB solution, and test compound solution to each well.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate for a defined period at a controlled temperature (e.g., 37°C).

-

Start the colorimetric reaction by adding the substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Protocol:

-

Cell Culture:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the aminopyridine acrylic acid ester for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9][10][11][12]

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test bacteria.

-

-

Serial Dilution:

-

Perform serial two-fold dilutions of the aminopyridine acrylic acid ester in a 96-well plate containing growth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

The exploration of aminopyridine acrylic acid esters as therapeutic agents is still in its nascent stages. While the broader class of aminopyridine derivatives has shown significant promise, particularly as cholinesterase inhibitors, dedicated research into the acrylic acid ester variants is required to fully elucidate their therapeutic potential. Future studies should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of biological targets, including cholinesterases, various cancer cell lines, and a range of bacterial and fungal pathogens. The detailed experimental protocols provided in this guide offer a framework for such investigations. As more quantitative data becomes available, a clearer picture of the structure-activity relationships will emerge, paving the way for the rational design of novel and potent aminopyridine acrylic acid ester-based therapeutics.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease | MDPI [mdpi.com]

- 3. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 4. researchhub.com [researchhub.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. apec.org [apec.org]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 12. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: A Synthetic Gateway to Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a nucleophilic amino group on a pyridine ring and an electrophilic α,β-unsaturated ester, renders it a versatile building block for the construction of a diverse array of heterocyclic compounds. This technical guide elucidates the synthesis, key reactions, and applications of this compound, with a particular focus on its role as a precursor to bioactive quinoline and pyrimidopyridine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| CAS Number | 227963-57-7 |

| Appearance | Expected to be a solid |

| Mass Spectrometry (LC/MS) | [M+1]⁺ = 193.1[1] |

| ¹H NMR (Predicted) | Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), aromatic protons on the pyridine ring, and a broad singlet for the amino group are anticipated. |

| ¹³C NMR (Predicted) | Resonances for the carbonyl carbon of the ester, vinyl carbons, aromatic carbons of the pyridine ring, and the carbons of the ethyl group are expected. |

| IR Spectroscopy (Predicted) | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O stretching are expected. |

Synthesis of this compound

A robust and efficient method for the synthesis of the title compound is the Palladium-catalyzed Heck reaction. This reaction couples 5-bromo-2-aminopyridine with ethyl acrylate to form the desired product with a good yield.

Experimental Protocol: Heck Reaction

Materials:

-

5-bromopyridin-2-amine

-

Ethyl acrylate

-

Triethylamine (Et₃N)

-

Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

-

N,N-Dimethylformamide (DMF)

-

Aqueous saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a solution of 5-bromopyridin-2-amine (1.0 equivalent) in DMF, add ethyl acrylate (1.2 equivalents), triethylamine (2.0 equivalents), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.1 equivalents).

-

Stir the reaction mixture at 100 °C for 6 hours.

-

After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the mixture.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound (82% yield)[1].

Role as a Synthetic Building Block

The dual functionality of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems, particularly quinolines and pyrimidopyridines, which are scaffolds of significant pharmacological importance.

Synthesis of Quinolone Derivatives

The amino group and the acrylate moiety can participate in intramolecular cyclization reactions to form quinolone derivatives. These reactions are often catalyzed by acid and proceed through an initial Michael addition followed by cyclization and aromatization.

Experimental Protocol: Synthesis of Quinolone Derivatives (General)

Materials:

-

This compound

-

High-boiling point solvent (e.g., Dowtherm A)

-

Acid catalyst (optional, e.g., polyphosphoric acid)

Procedure:

-

Dissolve this compound in a high-boiling point solvent such as Dowtherm A.

-

Heat the reaction mixture to reflux (approximately 250 °C) for a specified period.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

-

Filter the solid and purify by recrystallization or column chromatography.

Synthesis of Pyrimidopyridine Derivatives

The amino group of this compound can react with various reagents containing a C-N-C fragment, such as formamide or guanidine, to construct the pyrimidine ring, leading to the formation of pyrimidopyridine derivatives.

Experimental Protocol: Synthesis of Pyrimidopyridine Derivatives (General)

Materials:

-

This compound

-

Reagent for pyrimidine ring formation (e.g., formamide, guanidine hydrochloride)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

Procedure:

-

To a solution of this compound in ethanol, add a base such as sodium ethoxide.

-

Add the reagent for pyrimidine ring formation (e.g., guanidine hydrochloride).

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

-

Collect the precipitated product by filtration and purify by recrystallization.

Biological Activity of Derivatives

Derivatives synthesized from this compound have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Several quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The biological activity is highly dependent on the substitution pattern on the quinoline scaffold.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-chalcone | MGC-803 (gastric) | 1.38 | [2] |

| Quinoline-chalcone | HCT-116 (colon) | 5.34 | [2] |

| Quinoline-chalcone | MCF-7 (breast) | 5.21 | [2] |

| Pyridothienopyrimidine | HepG-2 (liver) | 1.17 - 2.79 | [3] |

| Pyridothienopyrimidine | MCF-7 (breast) | 1.17 - 2.79 | [3] |

Antimicrobial Activity

Pyridothienopyrimidine derivatives, synthesized from precursors derived from the title compound, have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridothienopyrimidine | S. aureus, B. subtilis, E. coli | 4 - 16 | [4] |

| Pyridothienopyrimidine | A. flavus, A. niger | 8 | [5] |

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis via the Heck reaction and the presence of two reactive functional groups provide a convenient entry point to complex heterocyclic structures. The demonstrated potential of its quinoline and pyrimidopyridine derivatives as potent anticancer and antimicrobial agents underscores the importance of this scaffold in modern drug discovery programs. The experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the synthetic utility of this compound and to develop novel therapeutic agents.

References

- 1. ETHYL 3-(2-AMINO-5-BROMOPYRIDIN-3-YL)ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Solubility Profile of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a compound of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining the solubility of this compound in common laboratory solvents. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development and chemical research. The guide includes both qualitative and quantitative approaches to solubility assessment and provides a framework for data presentation and interpretation.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring, an amino group, and an ethyl acrylate moiety.[1] This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activities.[1] Understanding the solubility of this compound is fundamental for its application in various research and development phases, including reaction condition optimization, formulation development, and preliminary pharmacokinetic profiling. Solubility dictates the choice of solvents for synthesis and purification, as well as the potential for in vivo absorption and distribution. This guide provides the necessary experimental framework to systematically determine these crucial solubility properties.

Predicted Solubility Profile

Based on the structure of this compound, a general qualitative solubility profile can be predicted. The presence of the polar amino group and the nitrogen atom in the pyridine ring suggests potential solubility in acidic aqueous solutions due to salt formation. The ethyl ester group and the overall carbon skeleton may confer solubility in various organic solvents. The following table summarizes the expected qualitative solubility in common laboratory solvents. Researchers can use this table as a template to record their experimental findings.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Experimental Observation |

| Aqueous | Water | Sparingly Soluble / Insoluble | |

| 5% Hydrochloric Acid | Soluble | ||

| 5% Sodium Hydroxide | Insoluble | ||

| 5% Sodium Bicarbonate | Insoluble | ||

| Organic (Polar Aprotic) | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dimethylformamide (DMF) | Soluble | ||

| Acetone | Sparingly Soluble | ||

| Acetonitrile | Sparingly Soluble | ||

| Organic (Polar Protic) | Methanol | Soluble | |

| Ethanol | Soluble | ||

| Organic (Non-polar) | Dichloromethane (DCM) | Sparingly Soluble | |

| Toluene | Insoluble | ||

| Hexanes | Insoluble |

Experimental Protocols for Solubility Determination

Qualitative Solubility Assessment

This protocol provides a rapid method to classify the solubility of the target compound in various solvents.[2][3][4][5]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Calibrated droppers or micropipettes

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO3 (aq), Methanol, Ethanol, DMSO, DMF, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexanes.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[2]

-

Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL.[2]

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[3]

-

Visually inspect the solution after each vortexing step.

-

Record the compound as "soluble" if the solid completely dissolves, "sparingly soluble" if partial dissolution is observed, and "insoluble" if the solid does not appear to dissolve.[3]

-

For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[5]

Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration.

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC.

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired test solvent.

-

Seal the vials and place them in a temperature-controlled orbital shaker.

-

Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility of the compound in the test solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific signaling pathways. As a versatile chemical intermediate, its biological activity would be highly dependent on the final, more complex molecules synthesized from it.[1] The diagram below conceptualizes a general workflow for screening such a compound to identify potential pathway interactions.

Caption: General workflow for identifying biological pathway interactions.

Conclusion

This technical guide provides a practical framework for researchers to determine the solubility of this compound in common laboratory solvents. By following the detailed qualitative and quantitative experimental protocols, scientists can generate essential data to support further research and development activities. The provided templates and workflows are intended to facilitate systematic and reproducible solubility profiling, a critical step in advancing the applications of this versatile chemical compound.

References

An In-depth Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester: Synthesis, History, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester, a heterocyclic compound with potential applications in medicinal chemistry. This document details its synthesis, purification, and characterization, including a step-by-step experimental protocol for its preparation via a Palladium-catalyzed Heck reaction. The guide also explores the compound's limited history, its potential as a kinase inhibitor, and its putative role in the Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1) signaling pathway. Quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams.

Introduction

Pyridine and its derivatives are fundamental scaffolds in modern drug discovery, forming the core of numerous biologically active molecules.[1][2][3][4][5] The pyridine ring system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is an aminopyridine derivative that has emerged in recent chemical literature, notably in patents related to pharmaceutical intermediates. Its structure, combining a reactive aminopyridine moiety with an acrylic acid ethyl ester, suggests potential for further chemical elaboration and biological activity. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is presented in Table 1. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 227963-57-7 | [6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |

| Molecular Weight | 192.21 g/mol | [6] |

| Appearance | Light brown to brown solid | |

| Melting Point | 142.8-142.9 °C (predicted) | |

| Boiling Point | 356.6 ± 32.0 °C (predicted) | |

| SMILES | CCOC(=O)\C=C\c1ccc(N)nc1 | [6] |

| InChI | InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12)/b6-4+ |

Discovery and History

The documented history of this compound is relatively recent. Its synthesis is described in U.S. Patent 10,898,469 B2, which focuses on novel compounds and their use in treating various diseases. While the patent does not elaborate on the specific discovery of this particular ester, its inclusion suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The development of this and similar compounds is rooted in the broader exploration of pyridine-containing molecules as privileged structures in medicinal chemistry.

Synthesis and Purification

The primary synthetic route to (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate is through a Palladium-catalyzed Heck reaction. This versatile cross-coupling reaction allows for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.

Experimental Protocol: Heck Reaction

This protocol details the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate from 5-bromopyridin-2-amine and ethyl acrylate.

Materials:

-

5-bromopyridin-2-amine

-

Ethyl acrylate

-

Triethylamine (Et₃N)

-

Dichlorobis(tri-o-tolylphosphine)palladium(II) [PdCl₂(P(o-tolyl)₃)₂]

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Aqueous saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromopyridin-2-amine (0.568 g) in dimethylformamide (6 mL) in a round-bottom flask, add ethyl acrylate (0.429 mL), triethylamine (0.682 mL), and dichlorobis(tri-o-tolylphosphine)palladium(II) (0.262 g).

-

Stir the mixture at 100 °C for 6 hours under a reflux condenser.

-

After cooling to room temperature, add aqueous saturated sodium bicarbonate solution to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the title compound.

Expected Yield: 82%

Purification Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of the crude product.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Chromatography column

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

-

Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of the polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by preliminary TLC analysis.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, the broader class of aminopyridine derivatives has shown promise as kinase inhibitors. In particular, aminopyridine and aminofuropyridine scaffolds have been identified as inhibitors of Transforming Growth Factor-β (TGF-β) activated kinase 1 (TAK1).[3]

The TAK1 Signaling Pathway

TAK1 is a key serine/threonine kinase that plays a crucial role in mediating signals from various cytokines and growth factors, including TGF-β, tumor necrosis factor-alpha (TNF-α), and interleukins.[1][2][7][8] It is a central node in signaling cascades that regulate inflammation, apoptosis, and cell proliferation. Dysregulation of the TAK1 pathway is implicated in various diseases, including cancer and inflammatory disorders.

The TAK1 signaling cascade can be initiated by the binding of TGF-β to its receptors, leading to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream kinases, such as MKK3/6 and MKK4/7, which in turn activate the p38 and JNK MAP kinase pathways, respectively. These pathways ultimately lead to the activation of transcription factors like AP-1 and ATF2, which regulate the expression of genes involved in inflammation and cell survival.

Caption: The TAK1 signaling pathway and the putative inhibitory action of the title compound.

Potential as a TAK1 Inhibitor

Given the structural similarities to known aminopyridine-based TAK1 inhibitors, it is plausible that this compound could exhibit inhibitory activity against this kinase. Further investigation through in vitro kinase assays is warranted to confirm this hypothesis and determine its potency (e.g., IC₅₀ value).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques that should be employed.

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique for confirming the molecular weight of the target compound and assessing its purity.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both typically containing a small amount of an acid like formic acid to improve peak shape.

-

MS Detection: The eluent from the HPLC is directed into the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode is appropriate. The mass spectrometer will detect the protonated molecule [M+H]⁺. For this compound, the expected m/z value for [M+H]⁺ is approximately 193.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.3 | Triplet | 3H |

| Ethyl -CH₂ | ~4.2 | Quartet | 2H |

| Acrylate =CH- | ~6.3 | Doublet | 1H |

| Acrylate =CH- | ~7.5 | Doublet | 1H |

| Pyridine -NH₂ | Varies (broad) | Singlet | 2H |

| Pyridine ring protons | ~6.5 - 8.2 | Multiplets | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂ | ~60 |

| Acrylate C=O | ~167 |

| Acrylate =CH- | ~118 |

| Acrylate =CH- | ~142 |

| Pyridine carbons | ~108 - 158 |

General NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Future Directions

The information compiled in this guide highlights this compound as a compound of interest for further investigation. Key future research directions include:

-

Confirmation of Biological Activity: In vitro kinase assays are needed to definitively determine its inhibitory activity against TAK1 and a panel of other kinases to assess its selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs will help to elucidate the structural features required for potent and selective inhibition.

-

In-depth Historical Investigation: A thorough review of the patent literature and early chemical synthesis publications may provide more insight into the origins and initial development of this compound.

-

Cellular and In Vivo Studies: If potent in vitro activity is confirmed, further studies in cellular models of diseases where the TAK1 pathway is implicated (e.g., cancer, inflammatory diseases) and subsequent in vivo studies in animal models will be necessary to evaluate its therapeutic potential.

Conclusion

This compound is a readily synthesizable aminopyridine derivative with potential as a kinase inhibitor, particularly targeting the TAK1 signaling pathway. This technical guide has provided a comprehensive overview of its synthesis, purification, characterization, and putative biological role. The detailed protocols and compiled data serve as a valuable resource for researchers interested in exploring the medicinal chemistry and therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate its biological activity and potential as a lead compound in drug discovery programs.

References

- 1. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. sdbonline.org [sdbonline.org]

The Versatile Scaffold: A Technical Guide to 3-(6-Amino-pyridin-3-yl)-acrylic Acid Ethyl Ester in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-3-yl core is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules. When combined with an acrylic acid ethyl ester moiety, the resulting scaffold, 3-(6-amino-pyridin-3-yl)-acrylic acid ethyl ester, presents a versatile platform for the development of novel therapeutics. Its chemical formula is C₁₀H₁₂N₂O₂ and it has a molecular weight of 192.22 g/mol .[1] This technical guide provides an in-depth overview of this scaffold, including its synthesis, potential biological applications, and detailed experimental protocols for its derivatization and evaluation. The presence of multiple reactive sites—the amino group, the double bond of the acrylate, and the ester—allows for a wide range of chemical modifications, making it an attractive starting point for generating libraries of compounds for drug discovery programs.[1]

Synthetic Pathways

The synthesis of this compound can be achieved through several established synthetic routes. One common and efficient method is the Heck coupling reaction.

Heck Coupling for Scaffold Synthesis

A widely utilized method for the synthesis of (E)-ethyl 3-(6-aminopyridin-3-yl)acrylate involves a Heck coupling reaction. This reaction couples 5-bromopyridin-2-amine with ethyl acrylate in the presence of a palladium catalyst.

Experimental Protocol:

-